1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(o-tolyl)urea
Description
Propriétés
IUPAC Name |
1-[2-(4-hydroxypiperidin-1-yl)ethyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-12-4-2-3-5-14(12)17-15(20)16-8-11-18-9-6-13(19)7-10-18/h2-5,13,19H,6-11H2,1H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITPZAYVLIIOLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCN2CCC(CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(o-tolyl)urea typically involves the reaction of 4-hydroxypiperidine with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with o-tolyl isocyanate to form the final urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(o-tolyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Key Observations:
- 32b () : This simpler analog lacks the hydroxypiperidine group, featuring a primary amine instead. Its higher melting point (179–181°C) compared to T.6 suggests stronger intermolecular forces, possibly due to hydrogen bonding from the urea and amine groups. However, the absence of the hydroxypiperidine may limit solubility or target specificity .
- The lower yield (27%) and melting point (164–166°C) may reflect synthetic challenges or reduced crystallinity due to steric hindrance .
- urea20 (): The 2-oxaadamantyl and nicotinoyl groups confer rigidity and polarity, respectively. Its higher melting point (187–188°C) and moderate yield (32%) highlight the impact of adamantane-derived frameworks on stability .
Functional Group Impact on Pharmacological Potential
- Hydroxypiperidine vs. Aminoethyl (32b): The hydroxypiperidine group in the target compound likely improves water solubility and receptor binding via hydrogen bonding, whereas 32b’s primary amine may limit bioavailability due to rapid metabolism .
- Triazole vs. Hydroxypiperidine (T.6) : The triazole in T.6 could enhance metabolic stability compared to the hydroxypiperidine, which may undergo oxidation. However, the methoxybenzyl group might increase off-target interactions .
- Adamantane vs. In contrast, the target compound’s hydroxypiperidine may favor peripheral targets .
Activité Biologique
Overview
1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(o-tolyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, a tolyl group, and a urea moiety, which contribute to its interaction with various biological targets. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
Synthesis
The synthesis of 1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(o-tolyl)urea typically involves the reaction of 4-hydroxypiperidine with an ethylating agent followed by reaction with o-tolyl isocyanate. Common solvents used in this process include dichloromethane or tetrahydrofuran, often in the presence of catalysts like triethylamine to enhance yield and purity .
The biological activity of 1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(o-tolyl)urea is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity can vary based on the structural characteristics of the compound. For instance, the positioning of the tolyl group influences its biological interactions, potentially affecting receptor binding and enzymatic modulation .
Pharmacological Properties
Research indicates that 1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(o-tolyl)urea exhibits promising pharmacological properties. It has been investigated for its role as a ligand in receptor binding studies, showing potential in modulating various biological pathways. Specifically, studies have suggested that it may possess anti-inflammatory and analgesic effects, making it a candidate for further drug development .
Case Studies
Several studies have highlighted the compound's efficacy in preclinical models:
- Anti-Cancer Activity : In vitro studies demonstrated that derivatives of this compound could inhibit cell proliferation in various cancer cell lines. For example, modifications to the urea moiety have been shown to enhance cytotoxicity against hepatocellular carcinoma cells .
- Neuroprotective Effects : Research has indicated that compounds similar to 1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(o-tolyl)urea may provide neuroprotective benefits by inhibiting acetylcholinesterase activity, which is crucial for maintaining cognitive function .
Structure-Activity Relationship (SAR)
Understanding the SAR of 1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(o-tolyl)urea is essential for optimizing its biological activity. The following table summarizes key structural features and their impact on activity:
| Structural Feature | Impact on Activity |
|---|---|
| Piperidine Ring | Essential for receptor binding |
| Urea Moiety | Influences solubility and stability |
| Positioning of Tolyl Group | Affects binding affinity and selectivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
